molecular formula C21H20O B11100910 2,5-Bis-(4-methyl-benzylidene)-cyclopentanone

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone

Cat. No.: B11100910
M. Wt: 288.4 g/mol
InChI Key: IXIITVGWLWCRQL-IWGRKNQJSA-N
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Description

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone is an organic compound characterized by its unique structure, which includes two 4-methyl-benzylidene groups attached to a cyclopentanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis-(4-methyl-benzylidene)-cyclopentanone typically involves the condensation of 4-methylbenzaldehyde with cyclopentanone. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Bis-(4-methyl-benzylidene)-cyclopentanone involves its interaction with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2,5-Bis-(4-methyl-benzylidene)-cyclopentanone can be compared with other similar compounds, such as:

    2,6-Bis-(4-methylbenzylidene)-cyclohexanone: Similar structure but with a cyclohexanone core instead of cyclopentanone.

    2,5-Bis-(4-methoxybenzylidene)-cyclopentanone: Similar structure but with methoxy groups instead of methyl groups on the benzylidene rings.

Properties

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

(2E,5E)-2,5-bis[(4-methylphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C21H20O/c1-15-3-7-17(8-4-15)13-19-11-12-20(21(19)22)14-18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3/b19-13+,20-14+

InChI Key

IXIITVGWLWCRQL-IWGRKNQJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CC2

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)C)C2=O

Origin of Product

United States

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